molecular formula C25H27ClN2O2 B5017374 11-(4-chlorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-chlorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5017374
M. Wt: 422.9 g/mol
InChI Key: HKIHPKOBKHKTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “11-(4-chlorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a derivative of dibenzodiazepinone . Dibenzodiazepinones are a class of compounds that have been studied for their potential pharmacological effects .


Synthesis Analysis

The synthesis of dibenzodiazepinone derivatives has been reported in various studies. One approach involves the use of propylphosphonic anhydride (T3P®)-promoted synthesis of 1,5-benzodiazepines from o-phenylene-diamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and aromatic aldehydes . Another method involves a multi-component reaction of o-phenylenediamine, dimedone, and an aldehyde .


Molecular Structure Analysis

The molecular structure of dibenzodiazepinone derivatives can be analyzed using various techniques. The molecular formula of a similar compound, 10-Acetyl-3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, is C28H25ClN2O2, with an average mass of 456.963 Da and a monoisotopic mass of 456.160461 Da .


Chemical Reactions Analysis

The chemical reactions involving dibenzodiazepinone derivatives can be complex and varied. For instance, the reaction conditions for the synthesis of these compounds can be optimized and extended to various aromatic aldehydes .


Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzodiazepinone derivatives can vary depending on the specific compound. For instance, the compound 10-Acetyl-3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has an average mass of 456.963 Da and a monoisotopic mass of 456.160461 Da .

Future Directions

The future directions in the study of dibenzodiazepinone derivatives could involve further exploration of their synthesis methods, analysis of their molecular structure, investigation of their chemical reactions, and evaluation of their pharmacological effects. Additionally, their safety profile and potential hazards could be further studied .

Properties

IUPAC Name

6-(4-chlorophenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O2/c1-15(2)24(30)28-20-8-6-5-7-18(20)27-19-13-25(3,4)14-21(29)22(19)23(28)16-9-11-17(26)12-10-16/h5-12,15,23,27H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIHPKOBKHKTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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